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Cat. No.: B560188 Get Quote

Vilanterol Trifenatate: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Vilanterol Trifenatate is a selective long-acting beta-2 adrenergic receptor agonist (LABA)

utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its

unique pharmacological profile, characterized by a 24-hour duration of action, allows for once-

daily dosing, which can improve patient adherence to treatment regimens. This technical guide

provides an in-depth overview of the molecular structure, physicochemical and

pharmacological properties, mechanism of action, and key experimental protocols used in the

characterization of Vilanterol Trifenatate.

Molecular Structure and Properties
Vilanterol Trifenatate is the triphenylacetate salt of Vilanterol. This salt form enhances the

stability and suitability of the molecule for inhaled administration.

IUPAC Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-

hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid[1]

Synonyms: Vilanterol trifenate, GW-642444, GW642444M[2]
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Physicochemical Properties
A summary of the key physicochemical properties of Vilanterol Trifenatate is presented in the

table below.

Property Value Reference

Molecular Formula

C44H49Cl2NO7 (Vilanterol

Trifenatate) C24H33Cl2NO5

(Vilanterol base) C20H16O2

(Triphenylacetic acid)

[2][3]

Molecular Weight 774.77 g/mol [2]

Appearance White to beige powder [2]

Melting Point 126-134.2 °C [4]

Solubility

Insoluble in water; Slightly

soluble in methanol, ethanol,

acetonitrile, and propan-2-ol;

Soluble in DMSO.

[2][3]

pKa (Strongest Acidic) 10.12 (Predicted) [4]

pKa (Strongest Basic) 9.4 (Predicted) [4]

LogP 3.39 - 3.6 (Predicted) [4]

Mechanism of Action: Beta-2 Adrenergic Receptor
Signaling
Vilanterol is a potent and selective agonist of the beta-2 adrenergic receptor (β2-AR), a G-

protein coupled receptor (GPCR). The pharmacological effects of Vilanterol are mediated

through the canonical β2-AR signaling pathway.[3] Upon binding to the β2-AR on bronchial

smooth muscle cells, Vilanterol induces a conformational change in the receptor, leading to the

activation of the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then

stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine

triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in

intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates
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several downstream targets, ultimately leading to a decrease in intracellular calcium

concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]
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Beta-2 Adrenergic Receptor Signaling Pathway

Pharmacological Properties
Vilanterol exhibits high affinity and selectivity for the β2-AR, contributing to its potent

bronchodilatory effects and favorable safety profile.
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Property Value Reference

Receptor Binding Affinity (pKd)

9.44 ± 0.07 (with Gpp(NH)p)

10.82 ± 0.12 (without

Gpp(NH)p)

[3]

Receptor Selectivity
>1000-fold for β2 over β1-AR

>400-fold for β2 over β3-AR
[4][5]

Intrinsic Efficacy
Comparable to indacaterol,

greater than salmeterol
[3]

Onset of Action

Rapid, with bronchodilation

observed as early as 5 minutes

post-dose.

[4]

Duration of Action Approximately 24 hours [4]

Experimental Protocols
The characterization of Vilanterol Trifenatate involves a series of in vitro and in vivo

experiments to determine its binding affinity, functional potency, and bronchodilatory effects.

Radioligand Binding Assays
These assays are performed to determine the affinity of Vilanterol for the β2-AR.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki)

of Vilanterol for the β2-adrenergic receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

human β2-adrenergic receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized, and

centrifuged to isolate the membrane fraction containing the receptors. The protein

concentration is determined using a standard assay (e.g., BCA assay).

Competition Binding Assay:
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A fixed concentration of a radiolabeled ligand with known high affinity for the β2-AR (e.g.,

[3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.

Increasing concentrations of unlabeled Vilanterol Trifenatate are added to compete with

the radioligand for binding to the receptors in the membrane preparation.

The reaction is incubated to allow binding to reach equilibrium.

The bound and free radioligand are separated by rapid vacuum filtration through glass

fiber filters. The filters trap the membranes with the bound radioligand.

The radioactivity on the filters is quantified using liquid scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of Vilanterol that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assays
These assays measure the ability of Vilanterol to stimulate the production of cAMP, the second

messenger in the β2-AR signaling pathway.

Objective: To determine the potency (EC50) and efficacy of Vilanterol in stimulating cAMP

production.

Methodology:

Cell Culture: Cells expressing the β2-AR (e.g., CHO-K1 cells or human airway smooth

muscle cells) are cultured in appropriate media.

Assay Procedure:

Cells are seeded into multi-well plates and incubated.

The cells are then treated with increasing concentrations of Vilanterol Trifenatate.

The stimulation is carried out for a defined period in the presence of a phosphodiesterase

inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
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Following stimulation, the cells are lysed, and the intracellular cAMP concentration is

measured using a competitive immunoassay, such as a homogeneous time-resolved

fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine

the EC50 value (the concentration of Vilanterol that produces 50% of the maximal response)

and the maximum response (Emax).

In Vivo Bronchodilation Studies
These studies are conducted in animal models or human subjects to assess the

bronchodilatory effects of inhaled Vilanterol.

Objective: To evaluate the onset, duration, and dose-response of the bronchodilatory effects of

Vilanterol.

Methodology (Clinical Trial Example):

Study Design: A randomized, double-blind, placebo-controlled, crossover study in patients

with asthma or COPD.

Procedure:

Subjects receive single inhaled doses of Vilanterol Trifenatate or placebo.

Spirometry is performed at baseline and at multiple time points post-dosing (e.g., 5, 15, 30

minutes, and 1, 2, 4, 8, 12, 24 hours) to measure the forced expiratory volume in one

second (FEV1).

Data Analysis: The change in FEV1 from baseline is calculated for each treatment group and

compared. The time to onset of bronchodilation and the duration of the effect are

determined.

Experimental Workflow
The preclinical and clinical development of a novel inhaled bronchodilator like Vilanterol
Trifenatate follows a logical progression of experiments.
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Experimental Workflow for a Novel Inhaled Bronchodilator
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Typical Experimental Workflow
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Conclusion
Vilanterol Trifenatate is a highly potent and selective long-acting beta-2 adrenergic receptor

agonist with a 24-hour duration of action. Its molecular structure and physicochemical

properties are optimized for inhaled delivery. The comprehensive in vitro and in vivo

characterization has established its mechanism of action and pharmacological profile,

supporting its clinical use for the once-daily management of COPD and asthma. The

experimental protocols detailed in this guide provide a framework for the evaluation of novel

bronchodilators.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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